2-(Azetidin-1-yl)-6-methylaniline
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Overview
Description
2-(Azetidin-1-yl)-6-methylaniline is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-methylaniline can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives containing azetidine rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of molecular iodine under microwave irradiation has been reported as a green and practical method for the synthesis of azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Azetidin-1-yl)-6-methylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Azetidin-1-yl)-6-methylaniline can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different ring size and properties.
Piperidine: A six-membered nitrogen-containing heterocycle with distinct chemical behavior.
The uniqueness of this compound lies in its specific structural configuration and the presence of both azetidine and aniline moieties, which confer unique chemical and biological properties.
Biological Activity
2-(Azetidin-1-yl)-6-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing literature regarding its biological properties, mechanisms of action, and applications in drug discovery.
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that derivatives of azetidine compounds, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related azetidine derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative strains .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | Moderate | None detected |
Related Azetidine Derivative A | High | Low |
Related Azetidine Derivative B | Moderate | None detected |
Anticancer Activity
This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For example, azetidine derivatives have shown IC50 values in the low micromolar range against HeLa and MDA-MB-231 cells, indicating promising anticancer activity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.41 |
MDA-MB-231 | 0.42 |
ACHN | 0.45 |
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The azetidine moiety may facilitate binding to these targets, leading to modulation of their activity. For example, similar compounds have been shown to act as inhibitors of key signaling pathways involved in cancer progression .
Case Studies
Several case studies highlight the potential of azetidine derivatives in drug development:
- Antimicrobial Screening : A study tested various azetidine derivatives against a panel of bacterial strains, revealing that those with specific substitutions at the aromatic ring exhibited enhanced antibacterial activity .
- Anticancer Efficacy : Research demonstrated that certain azetidine compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-methylaniline |
InChI |
InChI=1S/C10H14N2/c1-8-4-2-5-9(10(8)11)12-6-3-7-12/h2,4-5H,3,6-7,11H2,1H3 |
InChI Key |
INVIXRWQHHSRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCC2)N |
Origin of Product |
United States |
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